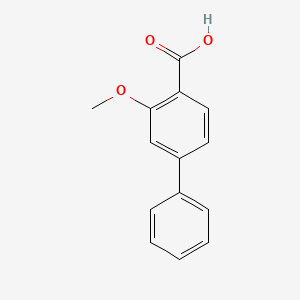

2-Methoxy-4-phenylbenzoesäure

Übersicht

Beschreibung

2-Methoxy-4-phenylbenzoic acid, also known as methyl 2-methoxy-4-phenylbenzoate, is a chemical compound that belongs to the class of benzoic acid derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has been widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, chemistry, and biology.

Wissenschaftliche Forschungsanwendungen

Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Methoxy-4-phenylbenzoesäure, die sich auf sechs einzigartige Bereiche konzentriert:

Materialwissenschaften

Diese Verbindung ist auch in den Materialwissenschaften von Bedeutung, insbesondere bei der Entwicklung von flüssigkristallinen Materialien. Ihre Struktur ermöglicht die Bildung von Mesophasen, die für die Konstruktion von fortschrittlichen Materialien für Displays und andere optoelektronische Anwendungen entscheidend sind. Die Möglichkeit, ihre Eigenschaften durch chemische Modifikationen fein abzustimmen, macht sie zu einem wertvollen Bestandteil bei der Herstellung neuer Materialien mit spezifischen Eigenschaften .

Polymerchemie

In der Polymerchemie wird this compound zur Synthese von Polymeren mit einzigartigen Eigenschaften verwendet. Ihre Einarbeitung in Polymerketten kann die thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit verbessern. Diese Polymere sind in verschiedenen industriellen Anwendungen nützlich, darunter Beschichtungen, Klebstoffe und Hochleistungsmaterialien .

Analytische Chemie

Die Verbindung wird in der analytischen Chemie zur Entwicklung von Sensoren und Detektionsmethoden eingesetzt. Ihre Fähigkeit, mit verschiedenen Analyten zu interagieren, macht sie für den Einsatz in chemischen Sensoren geeignet, insbesondere für solche, die zur Erkennung bestimmter Ionen oder Moleküle entwickelt wurden. Diese Anwendung ist entscheidend für die Umweltüberwachung, medizinische Diagnostik und die industrielle Prozesskontrolle .

Biologische Forschung

In der biologischen Forschung wird this compound verwendet, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen. Ihre Derivate können als Inhibitoren oder Aktivatoren bestimmter Enzyme wirken und Einblicke in ihre Funktionen und Mechanismen liefern. Diese Forschung ist entscheidend, um verschiedene biologische Prozesse zu verstehen und neue therapeutische Strategien zu entwickeln .

Biochemische Analyse

Biochemical Properties

2-Methoxy-4-phenylbenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes can lead to the hydroxylation of the phenyl group, resulting in the formation of hydroxylated metabolites . Additionally, 2-Methoxy-4-phenylbenzoic acid can bind to transport proteins, facilitating its movement within the cell .

Cellular Effects

2-Methoxy-4-phenylbenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and inflammation . The compound can modulate cell signaling pathways by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammation and cell survival . Furthermore, 2-Methoxy-4-phenylbenzoic acid can alter cellular metabolism by affecting the activity of enzymes involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methoxy-4-phenylbenzoic acid involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of pro-inflammatory mediators . Additionally, 2-Methoxy-4-phenylbenzoic acid can bind to transcription factors, influencing their ability to regulate gene expression . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-phenylbenzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 2-Methoxy-4-phenylbenzoic acid can result in sustained modulation of cellular functions, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-phenylbenzoic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic effects, including liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

2-Methoxy-4-phenylbenzoic acid is involved in metabolic pathways that include its oxidation and conjugation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2-Methoxy-4-phenylbenzoic acid also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the enzymatic reactions .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4-phenylbenzoic acid is transported and distributed through interactions with transport proteins and binding proteins . The compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, transporters such as organic anion transporting polypeptides (OATPs) play a role in the cellular uptake of 2-Methoxy-4-phenylbenzoic acid . These interactions influence the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methoxy-4-phenylbenzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments such as the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of 2-Methoxy-4-phenylbenzoic acid within the cell . These factors contribute to the compound’s ability to modulate cellular functions at the subcellular level.

Eigenschaften

IUPAC Name |

2-methoxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDIRXZLYQHBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595590 | |

| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175153-18-1 | |

| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

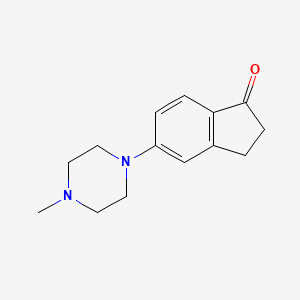

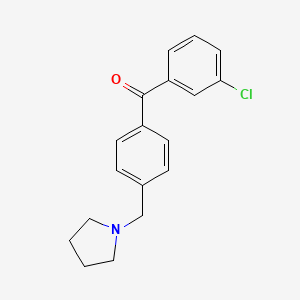

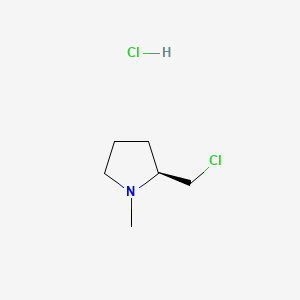

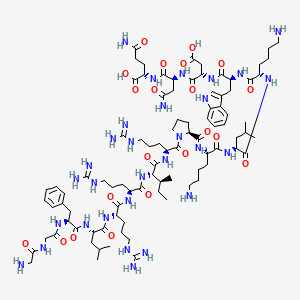

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)

![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)